sodium;(4-carboxylatophenyl)mercury;hydrate

enzyme inhibition sulfhydryl biochemistry aqueous solubility

Researchers requiring stoichiometric sulfhydryl quantitation face solubility and speciation ambiguity with p-chloromercuribenzoic acid (PCMB). This pre-formed sodium salt delivers active p-hydroxymercuribenzoate directly in aqueous buffer for unambiguous cysteine labeling. • Direct Boyer-method quantitation (Δε ~7,500 M⁻¹cm⁻¹ at 250 nm) • Resists organomercurial lyase degradation-stable selective pressure for Synechocystis mutant enrichment at 200-500 μM • ICP-MS compatible for sub-femtomole absolute protein quantification via mercury-tag labeling

Molecular Formula C7H6HgNaO3
Molecular Weight 361.70 g/mol
Cat. No. B13397344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;(4-carboxylatophenyl)mercury;hydrate
Molecular FormulaC7H6HgNaO3
Molecular Weight361.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+]
InChIInChI=1S/C7H5O2.Hg.Na.H2O/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);;;1H2/q;;+1;/p-1
InChIKeyBERBQUNVJGVZCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (4-Carboxylatophenyl)mercury Hydrate Overview


Sodium (4-carboxylatophenyl)mercury hydrate (CAS 138-85-2), also referred to as p-hydroxymercuribenzoic acid sodium salt or sodium 4-(hydroxymercurio)benzoate, is a water-soluble organomercury compound that reacts stoichiometrically with free sulfhydryl groups via its mercury–sulfur affinity [1]. Unlike the poorly soluble p-chloromercuribenzoic acid (PCMB, 303 mg/L at 25 °C) which requires alkaline dissolution and may hydrolyze to the hydroxy form in situ, the pre-formed sodium salt delivers the active p-hydroxymercuribenzoate species directly in aqueous buffers, eliminating ambiguity in the active inhibitor form and simplifying experimental workflows [2]. Its well-characterized UV absorption shift upon thiol adduct formation (λmax ~250–255 nm) enables direct spectrophotometric quantitation of protein –SH groups by the Boyer method, while its high mercury content makes it compatible with atomic absorption and ICP-MS detection at sub-picomolar sensitivity [1].

Sodium (4-Carboxylatophenyl)mercury Hydrate vs. Other Organomercurials


The class of organomercurial sulfhydryl reagents is functionally heterogeneous: solubility, speciation, microbial degradability, and labeling stoichiometry differ markedly. p-Chloromercuribenzoic acid (PCMB) is virtually insoluble in water (303 mg/L) and is typically dissolved in dilute NaOH, where it undergoes hydrolysis to p-hydroxymercuribenzoate, creating uncertainty about the actual inhibitory species in solution [1]. Phenylmercuric acetate and thimerosal are substrates for broad-spectrum organomercurial lyases encoded by resistance plasmids, leading to enzymatic decomposition and mercury volatilization that confounds long-term bacterial culture experiments [2]. In contrast, the sodium (4-carboxylatophenyl)mercury hydrate is not volatilized by plasmid-mediated resistance systems—acting as a gratuitous inducer but not a substrate—providing stable, predictable exposure in microbial genetics applications [2][3]. Furthermore, alternative sulfhydryl reagents such as N-ethylmaleimide alkylate thiols irreversibly and can cross-react with amino groups, whereas pHMB forms a reversible mercury–thiol bond with greater selectivity for cysteine residues, a critical property when enzyme activity must be restored by dithiothreitol or 2-mercaptoethanol after inhibition studies [4].

Sodium (4-Carboxylatophenyl)mercury Hydrate: Quantitative Evidence


Aqueous Solubility and Active-Species Certainty

p-Chloromercuribenzoic acid (PCMB) is practically insoluble in water at 303 mg/L (0.85 mM) at 25 °C and must be dissolved in dilute NaOH for biochemical use, where it partially or fully hydrolyzes to p-hydroxymercuribenzoate—the active inhibitory species [1][2]. This introduces ambiguity in the reported inhibitor identity and effective concentration. Sodium (4-carboxylatophenyl)mercury hydrate, supplied as the pre-formed sodium salt, dissolves readily in aqueous buffers without pH adjustment, delivering the active p-hydroxymercuribenzoate anion directly at known concentrations . The consequence is directly observable in enzyme inhibition data: at 0.01 mM, p-hydroxymercuribenzoate achieves 42–100% inhibition across diverse enzyme targets (e.g., 100% inhibition of 16α-hydroxysteroid dehydrogenase, 70% loss of valine dehydrogenase activity), whereas PCMB shows variable inhibition that is partially reversible by 2-mercaptoethanol and depends on pH-dependent hydrolysis kinetics [3][4].

enzyme inhibition sulfhydryl biochemistry aqueous solubility

Resistance to Plasmid-Mediated Mercury Volatilization

In Pseudomonas and Staphylococcus aureus plasmid-bearing strains, p-hydroxymercuribenzoate (pHMB) is not enzymatically degraded to volatile Hg⁰, whereas methylmercury, ethylmercury, phenylmercuric acetate, and thimerosal are cleaved by organomercurial lyase and volatilized [1][2]. pHMB acts as a strong gratuitous inducer of the mercury resistance operon but is not a substrate for the detoxification pathway, meaning the compound persists in culture medium at its nominal concentration throughout multi-day experiments [1]. This non-volatilizable property was exploited by Astier et al. (1984), who demonstrated that sodium p-hydroxymercuribenzoate at 500 μM reduced wild-type Synechocystis PCC 6714 viability to 5×10⁻⁵ – 1×10⁻⁶ after 5 hours under photoautotrophic conditions, while chemoheterotrophically grown cells were spared—enabling specific enrichment of photosynthesis-deficient mutants at 0.1–0.5% survivor frequency [3]. In contrast, thimerosal or phenylmercuric acetate would be decomposed by common laboratory strains carrying mercury resistance plasmids, making them unreliable for long-term selective pressure [1].

microbial genetics organomercurial resistance cyanobacterial mutant selection

Direct Disulfide Labeling Without Pre-Reduction

Campanella et al. (2014) demonstrated that p-hydroxymercuribenzoate (pHMB) can derivatize protein disulfide bonds directly in strong alkaline medium (pH >12) without any chemical reducing agent pretreatment, achieving labeling of 75–100% of cysteine residues across multiple thiolic proteins [1]. This is mechanistically inaccessible to PCMB because the chloro substituent is hydrolyzed to hydroxy under the same alkaline conditions, yielding pHMB as the active species—meaning the sodium salt provides the identical reactive functionality without requiring in situ conversion [2]. The method detected protein–pHMB complexes with a limit of 100 nmol L⁻¹ for the mercury tag, corresponding to protein detection limits of 3–360 nmol L⁻¹ depending on cysteine content [1]. Kutscher et al. (2008) further showed that pHMB-labeled ovalbumin enables absolute protein quantification by ICP-MS with a detection limit of 1 femtomole, representing a significant improvement over detection using naturally occurring sulfur as the elemental tag [3]. Alkylating reagents like N-ethylmaleimide (NEM) and iodoacetic acid cannot label disulfides without prior reduction and do not provide the heavy-metal enhancement for ICP-MS detection.

protein quantification disulfide bond analysis mercury tagging

Selective Sparing of RNA Synthesis

In a comparative study of 10 organomercury compounds on HeLa cell viability and nucleic acid synthesis, Chao et al. (1984) found that all tested compounds except dimethylmercury inhibited colony formation and DNA synthesis [1]. However, RNA synthesis in intact HeLa cells was inhibited by methylmercuric chloride, ethylmercuric chloride, phenylmercuric acetate, HgCl₂, HgSO₄, Hg(ClO₄)₂, and Hg₂(ClO₄)₂—but notably NOT by p-hydroxymercuribenzoate or dimethylmercury [1]. This differential sparing of RNA synthesis is a distinctive pharmacological property of pHMB among the arylmercury compounds tested. In isolated nuclei, α-amanitin-resistant RNA synthesis (predominantly rRNA) was inhibited by all compounds except dimethylmercury, indicating that pHMB's differential effect is specific to intact cellular context and may reflect differences in cellular uptake, intracellular speciation, or compartment-specific thiol accessibility [1].

mercury toxicology nucleic acid synthesis HeLa cell assay

Potent Anti-Plasmodial Lysophospholipase Inhibition

Zidovetzki et al. (1994) determined that the sulfhydryl agents p-hydroxymercuribenzoate (pHMB) and thimerosal were considerably more potent inhibitors of Plasmodium falciparum lysophospholipase than standard antimalarials, with IC₅₀ values of 18 μM and 10 μM, respectively [1]. In comparison, the antimalarial drugs quinine and quinacrine showed IC₅₀ values of 2.6 mM and 0.7 mM—representing a 39-fold to 144-fold lower potency than pHMB [1]. At 10 μM, both pHMB and thimerosal arrested growth and reinvasion capacity of P. falciparum in culture [1]. While thimerosal (ethylmercury thiosalicylate sodium) is formulated as a pharmaceutical preservative, pHMB sodium salt offers equivalent nanomolar-range potency against this validated antimalarial target without the formulation excipients present in commercial thimerosal preparations, making it the preferred reagent for target-based biochemical screening [1].

antimalarial target lysophospholipase inhibition Plasmodium falciparum

Multi-Modal Sulfhydryl Quantitation

The sodium salt of p-hydroxymercuribenzoate is the established chemical scaffold for quantitative protein thiol determination via multiple detection modalities. Raspi et al. (1999) demonstrated that ²⁰³Hg-labeled pHMB enabled precise determination of –SH groups per protein molecule with a mean RSD of 3.0–6.5% and accuracy of 1.9–5.0% across native and denatured proteins [1]. The method was validated against flow injection–cold vapor–electrothermal atomic absorption spectrometry (FI-CV-ETAAS) and showed concordance with literature values [1]. Separately, atomic absorption detection of protein-bound mercury after pHMB labeling achieved a sensitivity of 0.05 μg protein-bound mercury . The UV spectrophotometric method of Boyer (1954) remains a standard for SH quantitation, exploiting the absorbance increase at 250–255 nm upon mercaptide formation (Δε ~7,500 M⁻¹cm⁻¹) [2]. Non-mercurial alternatives such as DTNB (Ellman's reagent) cannot be detected by atomic spectrometry and lack the radioisotopic labeling option, limiting multi-modal validation strategies.

sulfhydryl quantitation radiochromatography atomic absorption spectrometry

Sodium (4-Carboxylatophenyl)mercury Hydrate: Validated Applications


Quantitative Sulfhydryl Determination by Boyer Method and AAS

Procure sodium (4-carboxylatophenyl)mercury hydrate when the experimental protocol requires stoichiometric, reversible labeling of protein cysteine residues for spectrophotometric quantitation by the Boyer method (Δε ~7,500 M⁻¹cm⁻¹ at 250–255 nm) [1]. The pre-formed sodium salt eliminates the NaOH dissolution and hydrolysis step required for p-chloromercuribenzoic acid, ensuring immediate and complete availability of the active p-hydroxymercuribenzoate species . For laboratories transitioning to atomic absorption-based detection, the same labeling chemistry applies—after pHMB–protein complex formation and acid digestion, mercury content is measured by flameless AAS with 0.05 μg sensitivity [2]. This continuity of chemistry across detection platforms is unique among sulfhydryl reagents.

Photosynthetic Mutant Enrichment in Cyanobacteria

For cyanobacterial genetics laboratories generating photosynthesis-deficient mutants of Synechocystis sp. PCC 6714 or 6803, sodium p-hydroxymercuribenzoate at 200–500 μM is the only organomercurial selective agent demonstrated to reduce wild-type viability to 5×10⁻⁵ – 1×10⁻⁶ after 5–8 h while yielding 0.1–0.5% stable mutant survivors [1]. This application exploits pHMB's unique resistance to plasmid-mediated mercury volatilization: unlike phenylmercuric acetate or thimerosal, pHMB is not degraded by common laboratory bacterial strains carrying mercury resistance operons and maintains constant selective pressure throughout the enrichment period . The compound specifically kills photoautotrophically active cells while sparing chemoheterotrophically grown or DCMU-inhibited cultures, providing a built-in counter-selection mechanism [1].

Absolute Protein Quantification by ICP-MS with Mercury Tag

For proteomics core facilities and bioanalytical laboratories requiring absolute protein quantification at sub-femtomole sensitivity, sodium (4-carboxylatophenyl)mercury hydrate enables mercury-tag labeling of cysteine and cystine residues with detection by ICP-MS at 1 fmol for ovalbumin [1]. The ability to label disulfide bonds directly in alkaline medium without chemical reducing agents—achieving 75–100% cysteine coverage—significantly streamlines sample preparation compared to workflows requiring TCEP/DTT reduction followed by iodoacetamide alkylation . The mercury tag provides >100-fold improvement in detection limits relative to sulfur-based elemental detection, making it particularly valuable for quantifying low-abundance proteins in complex biological matrices [1].

Antimalarial Lysophospholipase Screening

For antimalarial drug discovery programs, sodium (4-carboxylatophenyl)mercury hydrate serves as a potent biochemical probe (IC₅₀ = 18 μM) against the validated P. falciparum lysophospholipase target, with approximately 39-fold greater potency than quinacrine (IC₅₀ = 0.7 mM) and 144-fold greater than quinine (IC₅₀ = 2.6 mM) [1]. At 10 μM, pHMB arrests parasite growth and reinvasion capacity [1]. Importantly, unlike pharmaceutical-grade thimerosal, which contains formulation excipients and has near-identical potency (IC₅₀ = 10 μM), the chemically defined sodium salt form is compatible with downstream structural biology applications including X-ray crystallography and native mass spectrometry without detergent or preservative interference [1].

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